What are the physical properties of Methyl 4-bromo-3-oxobutanoate?
What are the physical properties of Methyl 4-bromo-3-oxobutanoate?
An In-Depth Technical Guide to the Physical Properties of Methyl 4-bromo-3-oxobutanoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the physical properties of Methyl 4-bromo-3-oxobutanoate, a significant β-keto ester in synthetic organic chemistry. As a reactive intermediate, a thorough understanding of its physical characteristics is paramount for its effective handling, application in synthetic protocols, and for the analytical characterization of its products. This document synthesizes available data with established experimental methodologies to serve as a vital resource for laboratory professionals.
Molecular and Chemical Identity
Methyl 4-bromo-3-oxobutanoate, with the CAS number 17790-81-7, is a halogenated β-keto ester. Its molecular structure is fundamental to its reactivity and physical properties.
| Identifier | Value | Source |
| IUPAC Name | methyl 4-bromo-3-oxobutanoate | [1] |
| Synonyms | Methyl 4-bromoacetoacetate, 4-Bromo-3-oxobutanoic acid methyl ester | [2] |
| CAS Number | 17790-81-7 | [1][3][4] |
| Molecular Formula | C₅H₇BrO₃ | [1][5] |
| Molecular Weight | 195.01 g/mol | [1] |
| SMILES | COC(=O)CC(=O)CBr | [1][5] |
| InChI Key | CZRWOPRGDPUSDE-UHFFFAOYSA-N | [1][2][5] |
The presence of an ester, a ketone, and an alpha-bromine atom makes this molecule a versatile building block, but also introduces specific handling and characterization challenges.[6][7]
Core Physicochemical Properties
Precise experimental data for the primary physical properties of Methyl 4-bromo-3-oxobutanoate are not extensively reported in publicly accessible literature. However, predicted values and data from structurally analogous compounds provide a reliable estimation. This section outlines these properties and presents standardized methodologies for their empirical determination.
Physical State and Appearance
Based on analogous compounds such as Ethyl 4-bromo-3-oxobutanoate, Methyl 4-bromo-3-oxobutanoate is expected to be a colorless to pale-yellow liquid at standard temperature and pressure.[8]
Melting and Boiling Points
No experimentally determined melting point has been found in the literature. Given its likely liquid state at room temperature, its melting point is below ambient temperature.
The boiling point has been reported as "No data available" by some suppliers.[3] Predicted boiling points for similar, slightly larger bromo-keto-esters are in the range of 230-236 °C at atmospheric pressure, suggesting a high boiling point for the title compound.[9][10]
The following diagram and protocol detail the Siwoloboff method for determining the boiling point of a liquid sample.
Caption: Qualitative Solubility Testing Workflow.
Protocol for Qualitative Solubility Determination:
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In a small test tube, place approximately 25 mg of Methyl 4-bromo-3-oxobutanoate.
-
Add 0.75 mL of the test solvent (e.g., water, ethanol, dichloromethane, acetone) in portions.
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After each addition, shake the test tube vigorously. [11]4. Observe the mixture to determine if the compound has dissolved completely to form a homogeneous solution.
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of Methyl 4-bromo-3-oxobutanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra are not detailed in the search results, the expected NMR signals can be predicted based on the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl ester protons (-OCH₃).
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A singlet for the methylene protons adjacent to the ester and ketone groups (-COCH₂CO-).
-
A singlet for the methylene protons adjacent to the bromine atom (-COCH₂Br). The integration of these peaks should correspond to a 3:2:2 ratio.
-
-
¹³C NMR: The carbon NMR spectrum is expected to show five signals corresponding to the five unique carbon atoms in the molecule:
-
A signal for the methyl carbon of the ester.
-
A signal for the methylene carbon between the two carbonyl groups.
-
A signal for the methylene carbon attached to the bromine.
-
Signals for the two carbonyl carbons (ester and ketone).
-
The keto-enol tautomerism common in β-keto esters could lead to additional, smaller peaks in both ¹H and ¹³C NMR spectra, though studies on similar compounds suggest the keto form is predominant. [12]
-
Dissolve 10-50 mg of Methyl 4-bromo-3-oxobutanoate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. [13]2. Transfer the solution to a clean NMR tube, ensuring no solid particles are present.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. [14]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Methyl 4-bromo-3-oxobutanoate will be characterized by the vibrational frequencies of its functional groups.
-
C=O Stretching: Two strong absorption bands are expected in the region of 1700-1750 cm⁻¹. One corresponds to the ketone carbonyl and the other to the ester carbonyl.
-
C-O Stretching: A strong band for the ester C-O bond is expected around 1100-1300 cm⁻¹.
-
C-H Stretching: Bands corresponding to the sp³ C-H bonds of the methyl and methylene groups will appear just below 3000 cm⁻¹.
-
C-Br Stretching: A weaker absorption is expected in the fingerprint region, typically around 500-600 cm⁻¹.
The availability of an FTIR spectrum recorded on a Bruker IFS 85 instrument using the film technique has been noted. [1][15]
Safety and Handling
A specific Safety Data Sheet (SDS) for Methyl 4-bromo-3-oxobutanoate was not found. However, data from analogous compounds such as Methyl 4-bromobutyrate and other brominated esters indicate that this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
Methyl 4-bromo-3-oxobutanoate is a valuable synthetic intermediate whose physical properties are in line with those of other small, functionalized organic molecules. While specific experimental data for properties like boiling point, density, and solubility are sparse, this guide provides predicted values and robust, standardized protocols for their empirical determination. The outlined spectroscopic characteristics serve as a benchmark for the identification and purity assessment of this compound in a research and development setting. Adherence to appropriate safety protocols is essential when handling this reactive chemical.
References
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SpectraBase. (n.d.). Methyl 4-bromo-3-oxobutanoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
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Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]
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Chem-Space. (n.d.). Ethyl 4-bromo-3-oxobutanoate - C6H9BrO3. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-3-oxobutyric acid, methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]
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CHEMICAL POINT. (n.d.). Methyl 4-bromo-3-oxobutanoate. Retrieved from [Link]
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Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 575284, Ethyl 4-bromo-3-oxobutanoate. Retrieved from [Link]
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Wang, Y., et al. (2020). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
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